(S)-2-Chloromandelic Acid Ethyl Ester
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Overview
Description
Ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(2-chlorophenyl)-2-hydroxyacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of Ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (2S)-2-(2-chlorophenyl)-2-oxoacetic acid.
Reduction: Formation of (2S)-2-(2-chlorophenyl)-2-hydroxyethanol.
Substitution: Formation of (2S)-2-(2-methoxyphenyl)-2-hydroxyacetate.
Scientific Research Applications
Ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity. The chlorophenyl group enhances its lipophilicity, facilitating its passage through biological membranes. These properties make it a valuable compound for studying enzyme-substrate interactions and drug-receptor binding.
Comparison with Similar Compounds
Ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate can be compared with other similar compounds, such as:
Ethyl (2S)-2-(2-bromophenyl)-2-hydroxyacetate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Ethyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate: The presence of a fluorine atom can significantly alter its chemical properties and interactions.
Ethyl (2S)-2-(2-methylphenyl)-2-hydroxyacetate: The methyl group can influence its steric and electronic properties, leading to different reactivity patterns.
These comparisons highlight the unique properties of Ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate, making it a compound of interest for further research and development .
Properties
IUPAC Name |
ethyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTUSWAHELSQMB-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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